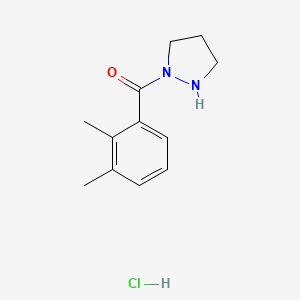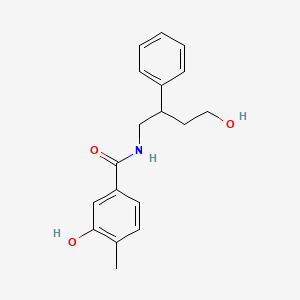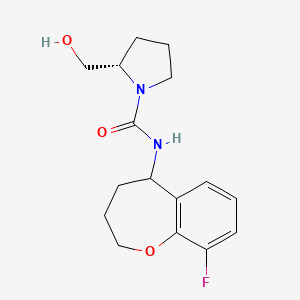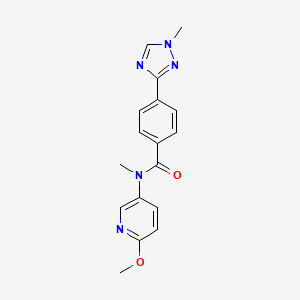
(2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride, also known as L-161,240, is a chemical compound that belongs to the pyrazolidinone family. It is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. The inhibition of COX-2 by L-161,240 has potential applications in the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride involves the selective inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for inflammation and pain. This mechanism of action makes this compound a potential therapeutic agent for the treatment of various inflammatory diseases.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. In addition, studies have suggested that this compound may have neuroprotective properties and could be used in the treatment of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of COX-2 by (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride makes it a useful tool for studying the role of COX-2 in various biological processes. However, the use of this compound in lab experiments is limited by its low solubility in water and its potential toxicity. In addition, the selectivity of this compound for COX-2 over COX-1 is not absolute, which could lead to unwanted side effects.
Zukünftige Richtungen
Future research on (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride could focus on its potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. In addition, further studies could investigate the potential of this compound as an anti-tumor agent and its use in combination with other chemotherapeutic agents. Finally, research could be conducted to develop more potent and selective COX-2 inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride involves several steps, including the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form 2,3-dimethyl-1-phenyl-1H-pyrazol-5-ol. This intermediate is then treated with thionyl chloride to form 2,3-dimethyl-1-phenylpyrazolidin-5-one, which is subsequently reacted with methyl 2-bromoacetate to form (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone. The hydrochloride salt of this compound is obtained by treating the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride has been extensively studied for its potential applications in the treatment of various diseases. In particular, its selective inhibition of COX-2 has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Studies have also suggested that this compound may have neuroprotective properties and could be used in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-5-3-6-11(10(9)2)12(15)14-8-4-7-13-14;/h3,5-6,13H,4,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVCLJVISUFJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)

![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)

![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)



![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)